molecular formula C14H9NO B1586559 2'-Formyl-biphenyl-4-carbonitrile CAS No. 199939-26-9

2'-Formyl-biphenyl-4-carbonitrile

Cat. No.: B1586559
CAS No.: 199939-26-9
M. Wt: 207.23 g/mol
InChI Key: GWTBBQASJISSDG-UHFFFAOYSA-N
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Description

2’-Formyl-biphenyl-4-carbonitrile is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a formyl group (-CHO) attached to the second position of a biphenyl structure, and a nitrile group (-CN) attached to the fourth position of the biphenyl ring. It is primarily used in proteomics research and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Formyl-biphenyl-4-carbonitrile can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of 2’-Formyl-biphenyl-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2’-Formyl-biphenyl-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where the formyl and nitrile groups can direct incoming electrophiles to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2’-Carboxy-biphenyl-4-carbonitrile.

    Reduction: 2’-Formyl-biphenyl-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2’-Formyl-biphenyl-4-carbonitrile is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Formyl-biphenyl-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, through its formyl and nitrile functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2’-Formyl-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4’-Formyl-biphenyl-2-carbonitrile: Similar structure but with the formyl and nitrile groups at different positions.

Uniqueness: 2’-Formyl-biphenyl-4-carbonitrile is unique due to the specific positioning of its formyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-(2-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTBBQASJISSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374685
Record name 2'-Formyl-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199939-26-9
Record name 2'-Formyl-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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